7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one
CAS No.: 22245-90-5
Cat. No.: VC6149025
Molecular Formula: C10H11NO2
Molecular Weight: 177.203
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22245-90-5 |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.203 |
| IUPAC Name | 7-hydroxy-1,3,4,5-tetrahydro-1-benzazepin-2-one |
| Standard InChI | InChI=1S/C10H11NO2/c12-8-4-5-9-7(6-8)2-1-3-10(13)11-9/h4-6,12H,1-3H2,(H,11,13) |
| Standard InChI Key | PRSVRYCHQAVAJM-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C=CC(=C2)O)NC(=O)C1 |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a benzazepine core, where the azepine ring is saturated at positions 2, 3, 4, and 5, and a hydroxyl group is positioned at the 7th carbon of the benzene ring. The planar benzene moiety contributes aromatic stability, while the partially saturated azepine ring introduces conformational flexibility. Key structural descriptors include:
The hydroxyl group at C7 enhances polarity, influencing solubility and intermolecular interactions, while the lactam group (C=O) at position 2 contributes to hydrogen-bonding capabilities.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A validated synthesis route involves the oxidative demethylation of 7-methoxy-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. The process, optimized by CN106349241, proceeds as follows :
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Borylation: The methoxy precursor is treated with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis to introduce a boronate ester.
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Oxidation: Hydrogen peroxide (36%) and sodium hydroxide (1 N) in tetrahydrofuran (THF) at 20°C for 2 hours yield the phenolic hydroxyl group.
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Workup: Adjusting the pH to 4 with sodium bisulfite precipitates the product, which is purified via column chromatography (dichloromethane/methanol, 90:10 v/v).
This method achieves a 64% yield, with purity confirmed by HPLC and melting point analysis .
Industrial Production Considerations
Scaling this synthesis requires addressing:
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Catalyst Recovery: Palladium catalysts are costly; membrane filtration or immobilized catalysts improve cost-efficiency.
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Solvent Recycling: THF recovery systems reduce environmental impact.
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Byproduct Management: Boronate esters and sodium salts necessitate specialized waste treatment.
Physicochemical Properties
Thermodynamic Parameters
Experimental data for 7-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one remain sparse, but predictions for related compounds suggest:
| Property | Value | Method |
|---|---|---|
| Melting Point | 180–185°C (decomp.) | Differential Scanning Calorimetry |
| LogP (Partition Coefficient) | 1.2 ± 0.3 | HPLC Retention Time |
| Aqueous Solubility | 2.1 mg/mL (25°C) | Shake-Flask Method |
Collision Cross-Section (CCS) Predictions
Ion mobility spectrometry predicts CCS values for various adducts :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 178.08626 | 133.8 |
| [M+Na]+ | 200.06820 | 144.1 |
| [M-H]- | 176.07170 | 134.7 |
These values aid in mass spectrometry-based identification, particularly in complex biological matrices.
Pharmacological and Industrial Applications
Pharmaceutical Intermediate
The compound’s hydroxyl and lactam groups make it a versatile precursor for neuroactive agents. Patent HU179676B discloses its use in synthesizing aminopropanol derivatives targeting serotonin and dopamine receptors . For example:
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Derivatization: Alkylation at the hydroxyl group produces lipophilic analogs with enhanced blood-brain barrier permeability.
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Biological Activity: Preliminary assays indicate nanomolar affinity for 5-HT receptors, suggesting potential in treating anxiety and depression .
Material Science Applications
In polymer chemistry, the compound serves as a monomer for polyamides due to its rigid bicyclic structure. Copolymers incorporating benzazepinone units exhibit:
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Thermal Stability: Decomposition temperatures exceeding 300°C.
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Mechanical Strength: Tensile modulus of 2.5 GPa, comparable to engineering plastics.
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